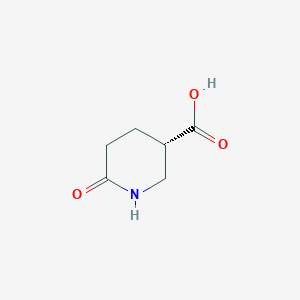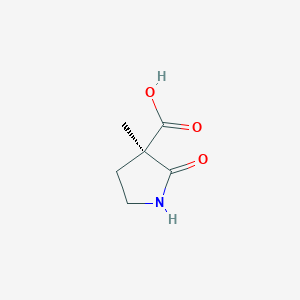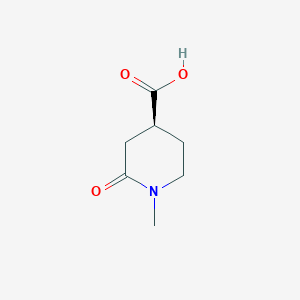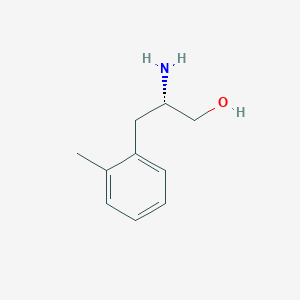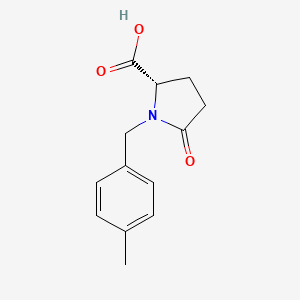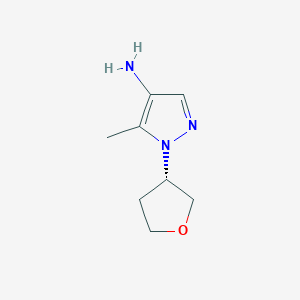
(R)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
(R)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H13N3O and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure and Configuration Analysis : A study on a closely related compound, (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, provided insights into the structural aspects, highlighting the importance of the chiral center and intramolecular interactions (Liu et al., 2009).
Potential High-Energy Materials : Pyrazole derivatives, including those with a similar structure to (R)-5-methyl-1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-amine, have been studied for their potential as high-energy density materials. The research focused on their geometric and electronic structures, detonation properties, and comparison with known explosives (Ravi et al., 2010).
σ(1) Receptor Antagonists : A study synthesized and evaluated 1-arylpyrazoles, including compounds structurally related to this compound, as potent σ(1) receptor antagonists. The research indicated the critical role of pyrazole substituents and basic amines in determining activity and selectivity for σ(1) receptors (Díaz et al., 2012).
Antitumor and Antimicrobial Applications : A study involving the synthesis of pyrazole derivatives, including compounds similar to this compound, identified pharmacophore sites for antitumor, antifungal, and antibacterial activities. This research provided insights into the potential use of these compounds in therapeutic applications (Titi et al., 2020).
Study on Reactivity and Synthesis : A study on 3,4,5-Trinitropyrazole derivatives, which are structurally related to this compound, explored their synthesis and reactivity. The research provided valuable information on the nucleophilic substitution reactions of these compounds (Dalinger et al., 2013).
Hydrogen-Bonded Molecular Chains : Another study focused on the hydrogen-bonded chains in molecules structurally similar to this compound. This research provided insights into the molecular structures and interactions in these compounds (Portilla et al., 2007).
Propriétés
IUPAC Name |
5-methyl-1-[(3S)-oxolan-3-yl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-8(9)4-10-11(6)7-2-3-12-5-7/h4,7H,2-3,5,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHJIYGWBCJHGW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCOC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1[C@H]2CCOC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B8059118.png)
![5,24-Dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene-7,11,13,16,18,22-hexol](/img/structure/B8059126.png)
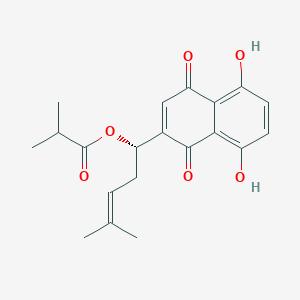

![N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine](/img/structure/B8059148.png)
![(3Z)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B8059158.png)

![(8S)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B8059169.png)
